molecular formula C13H12N4 B14211985 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-59-3

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B14211985
CAS No.: 823806-59-3
M. Wt: 224.26 g/mol
InChI Key: GDORBKDKKMLLNW-UHFFFAOYSA-N
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Description

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine (CAS Registry Number: 823806-59-3) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The compound features a fused imidazo[1,2-a]pyrazine core system, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . Its molecular formula is C 13 H 12 N 4 , with a molecular weight of 224.26 g/mol . The structural motif of 3-aminoimidazo[1,2-a]azines, to which this compound belongs, is frequently explored in the design of novel bioactive agents. This specific compound serves as a valuable synthetic intermediate or a lead compound for researchers developing new therapeutic agents. While direct biological data for this exact molecule is limited in the public domain, closely related analogues have demonstrated considerable potential. Notably, N-phenylimidazo[1,2-a]pyridine-3-amines have been extensively studied and designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation and cancer research . Furthermore, recent studies on 3-aminoimidazo[1,2-a]pyridine derivatives have highlighted their promising cytotoxic activity against various cancer cell lines, underscoring the therapeutic relevance of this chemical class . The imidazo[1,2-a]pyrazine core itself is a subject of ongoing research in medicinal chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

CAS No.

823806-59-3

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

6-methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H12N4/c1-10-9-17-12(7-14-10)15-8-13(17)16-11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

GDORBKDKKMLLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often include the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

The imidazo[1,2-a]pyrazine scaffold is highly versatile, with modifications at positions 2, 3, and 6 significantly altering biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with structurally related compounds:

Key Observations :

  • Anticancer Activity: Nitro (NO₂) or methyl groups at position 2/6 enhance kinase inhibition (e.g., CDK9 IC50 = 5.12 µM ), while amino (NH₂) groups reduce potency .
  • Antiviral Activity : Bulky substituents (e.g., cyclohexyl at position 3) improve antiviral efficacy, likely due to enhanced binding to viral proteases .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (NO₂, Cl) at position 2 increase cytotoxicity but may reduce solubility. Methyl groups (as in the target compound) balance lipophilicity and metabolic stability .
Physicochemical Properties
Compound Name LogP* Solubility (µg/mL) λmax (nm) Reference
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10c) 2.1 12.5 (PBS) 360
N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1a) 3.4 5.8 (DMSO) N/A
Hypothetical 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine ~2.8 ~20 (DMSO) ~320 Inferred

Notes:

  • The target compound’s methyl group likely reduces LogP compared to tert-butyl analogs, improving aqueous solubility.
  • Nitro-substituted analogs exhibit strong UV absorbance (λmax ~360 nm), useful for analytical quantification .

Biological Activity

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structural framework of this compound features a fused imidazo-pyrazine core, which is known for its diverse pharmacological properties. The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in critical signaling pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 0.09 μM against HCC827 cells, indicating potent activity against lung cancer cells. The mechanism involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in tumorigenesis and cancer cell survival .

Inhibition of ENPP1

Another significant finding is the identification of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). One such compound exhibited IC50 values ranging from 5.70 to 9.68 nM against ENPP1, enhancing the immune response by stimulating the cGAS-STING pathway, which is vital for cancer immunotherapy .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrazine derivatives have also been investigated for their anti-inflammatory potential. A study indicated that these compounds could modulate leukocyte function and reduce inflammatory responses in vitro . This suggests that they may serve as therapeutic agents for inflammatory diseases.

Study on Antitumor Efficacy

In vivo studies have demonstrated that certain imidazo[1,2-a]pyrazine derivatives can enhance the efficacy of existing cancer therapies. For example, combining an ENPP1 inhibitor with anti-PD-1 therapy resulted in a tumor growth inhibition rate of 77.7% in murine models . This synergy indicates that these compounds could be pivotal in developing combination therapies for cancer treatment.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the substituents on the imidazo-pyrazine scaffold significantly affect biological activity. For instance, variations in alkyl groups at specific positions resulted in altered antiproliferative effects across different cell lines . Understanding these relationships is crucial for optimizing drug design.

Data Summary

Activity IC50 Value Target Cell Line
Antiproliferative Activity0.09 μMPI3KHCC827
ENPP1 Inhibition5.70 - 9.68 nMENPP1Not specified
Anti-inflammatory ActivityN/ALeukocyte FunctionIn vitro

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine and its analogues?

The compound can be synthesized via a one-pot multicomponent reaction using 2-aminopyrazine, substituted aldehydes, and isocyanides in ethanol under reflux conditions. For example, tertiary butyl isocyanide and 4-nitrobenzaldehyde were reacted with 2-aminopyrazine in ethanol to yield structurally similar imidazo[1,2-a]pyrazin-3-amine derivatives . Optimization of solvent (e.g., ethanol, DMF) and catalyst (e.g., iodine) is critical for regioselectivity and yield .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, imidazo[1,2-a]pyrazine derivatives show characteristic proton signals at δ 8.3–9.4 ppm for pyrazine protons and δ 6.7–7.3 ppm for aryl groups .
  • FT-IR/Raman : To identify functional groups (e.g., NH stretching at ~3400 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .
  • Single-crystal X-ray diffraction : For absolute configuration determination. SHELX programs are widely used for refinement .

Q. How can thermal stability and optical properties be evaluated for this compound?

  • TGA/DSC : To determine decomposition temperatures and phase transitions. Derivatives like N-(tert-butyl)-4-nitrophenyl analogues show thermal stability up to 200°C .
  • UV-Vis-NIR and Z-scan : To assess linear/nonlinear optical properties. A related compound exhibited a nonlinear refractive index of ~10⁻¹¹ cm²/W, suggesting optoelectronic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electron-withdrawing groups) influence biological activity?

  • Case Study : Replacing the pyrazine 7-nitrogen with a carbon atom (e.g., imidazo[1,2-a]pyridine analogues) reduced TDP1 inhibitory potency by >20-fold, highlighting the importance of heteroatom positioning .
  • Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance thermal stability but may reduce solubility, requiring trade-offs in drug design .

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

  • Molecular docking : Use crystal structures (e.g., BRD4, PDB: 4WIV) to model interactions. The tert-butyl group in N-tert-butyl-2-(4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl) derivatives showed hydrophobic packing in the BRD4 binding pocket .
  • QSAR models : Artificial neural networks trained on IC₅₀ data (e.g., anti-malarial activity against P. falciparum) can predict activity cliffs .

Q. How can contradictions in spectral or biological data between studies be resolved?

  • Example : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or proton exchange. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography .
  • Biological assays : Standardize protocols (e.g., gel-based TDP1 inhibition assays) and use internal controls (e.g., compound 7b as a reference inhibitor) .

Methodological Considerations

Parameter Technique Example Data Reference
Synthetic YieldColumn chromatography62–78% for N-cyclohexyl derivatives
Nonlinear Optical PropertiesZ-scan (632.8 nm He-Ne laser)Nonlinear absorption coefficient: β ≈ 0.5 cm/GW
Thermal StabilityTGA/DSCDecomposition onset: 154–213°C

Key Challenges and Recommendations

  • Stereochemical ambiguity : Use chiral HPLC or vibrational circular dichroism (VCD) to resolve enantiomers .
  • Biological activity variability : Test derivatives against isogenic cell lines to isolate target-specific effects (e.g., TDP1 vs. TOP1 inhibition) .

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